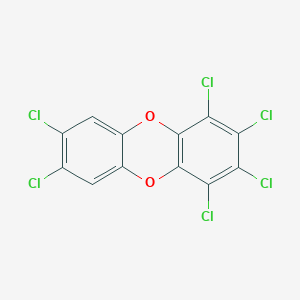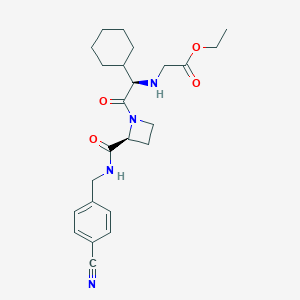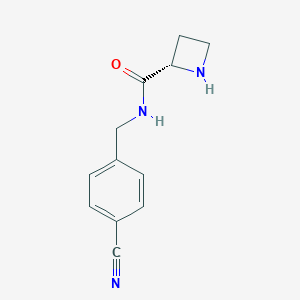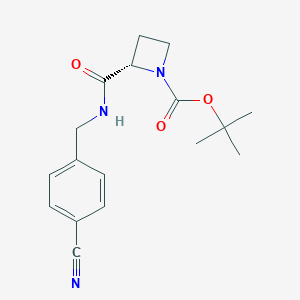![molecular formula C11H12N2O3 B131752 Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate CAS No. 150058-27-8](/img/structure/B131752.png)
Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
概要
説明
Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate is a chemical compound that belongs to the class of benzo[d]imidazole derivatives. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications. The compound itself has not been directly studied in the provided papers, but related compounds have been synthesized and evaluated for various biological activities, including anticancer properties , .
Synthesis Analysis
The synthesis of related benzo[d]imidazole derivatives often involves multi-step reactions starting from simple precursors. For instance, ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate was synthesized using a one-pot nitro reductive cyclization method . Similarly, substituted 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters were synthesized and examined for antiproliferative effects . These methods could potentially be adapted for the synthesis of methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate.
Molecular Structure Analysis
The molecular structure of benzo[d]imidazole derivatives is often confirmed using spectroscopic methods such as NMR, FTIR, and X-ray crystallography , , . Theoretical calculations, such as density functional theory (DFT), are also used to predict and confirm the molecular geometry and electronic properties , . These techniques would be relevant for analyzing the molecular structure of methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate.
Chemical Reactions Analysis
Benzo[d]imidazole derivatives can undergo various chemical reactions, including cyclization , reductive cyclization , and reactions with different electrophilic reagents to form new compounds . The reactivity of the imidazole ring and the substituents attached to it play a crucial role in these transformations. Understanding these reactions can provide insights into the chemical behavior of methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[d]imidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can significantly affect these properties , . Analyzing the intermolecular interactions, such as hydrogen bonding and π-π stacking, can provide further understanding of the compound's properties . These analyses would be essential for determining the properties of methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate.
Relevant Case Studies
Several of the papers provided include case studies of benzo[d]imidazole derivatives being evaluated for biological activities. For example, compound 2e with a 5-fluoro-2-hydroxyphenyl substituent showed significant antiproliferative effects against breast cancer cell lines . Another study reported the anticancer activity of a novel ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate against human melanoma cell lines . These case studies highlight the potential of benzo[d]imidazole derivatives in therapeutic applications, which could extend to methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate.
科学的研究の応用
Crystal Structure and Molecular Configuration
- The crystal structure of azilsartan methyl ester, which includes the compound methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate, has been studied. This compound demonstrates unique conformational features, including specific dihedral angles and hydrogen bonding, forming a three-dimensional network essential for its molecular properties (Li et al., 2015).
Synthesis and Structural Analysis
- Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate has been involved in the synthesis of other compounds, like in the process of creating antitubercular agents. Its crystal and molecular structures are critical in understanding its properties and potential applications (Richter et al., 2023).
Inhibition Properties in Medicinal Chemistry
- Analogues of this compound have been evaluated as thromboxane synthase inhibitors, indicating its potential in medicinal chemistry for specific therapeutic applications (Manley et al., 1987).
Analytical Method Development
- Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate has been analyzed using LC-MS/MS for quantification in drug substances, showcasing its importance in analytical chemistry and quality control in pharmaceuticals (Alluri et al., 2021).
Antimicrobial and Antitubercular Activities
- Novel benzimidazole–oxadiazole hybrid molecules, incorporating the core moiety of methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate, have been synthesized and shown to have potent antimicrobial and antitubercular activities (Shruthi et al., 2016).
Anti-Breast Cancer Potential
- A series of derivatives of this compound have been synthesized and tested for their antiproliferative effects against breast cancer cell lines, highlighting its potential role in cancer research (Karthikeyan et al., 2017).
作用機序
Safety and Hazards
特性
IUPAC Name |
methyl 2-ethoxy-1H-benzimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11-12-8-6-4-5-7(9(8)13-11)10(14)15-2/h4-6H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPLKVMMSFGZIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(C=CC=C2N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40576395 | |
| Record name | Methyl 2-ethoxy-1H-benzimidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate | |
CAS RN |
150058-27-8 | |
| Record name | Methyl 2-ethoxy-1H-benzimidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is Methyl 2-ethoxybenzimidazole-7-carboxylate important in pharmaceutical research?
A1: This compound serves as a vital building block in synthesizing various ARBs, a class of drugs used to treat hypertension (high blood pressure). Its structure allows for further modifications, leading to the development of different ARB medications with potentially improved efficacy and safety profiles.
Q2: The research mentions unexpected ethyl group migration during the synthesis of ARBs. Can you elaborate on this observation?
A: During the synthesis of Candesartan Cilexetil, researchers observed an unexpected O-to-N ethyl group migration when reacting 1-benzyl-5-phenyl-1H-tetrazole with aryl bromides containing Methyl 2-ethoxybenzimidazole-7-carboxylate []. This unforeseen rearrangement led to the formation of undesired byproducts.
Q3: How did the researchers address the issue of ethyl group migration?
A: The research team successfully suppressed the unwanted ethyl group migration by substituting the triphenylphosphine and sodium mesitylenesulfonate combination with N-pivaloyl-l-valine as a ligand in the C-H arylation reaction []. This adjustment favored the formation of the desired Candesartan Cilexetil intermediate.
Q4: Are there any documented instances where Methyl 2-ethoxybenzimidazole-7-carboxylate was used successfully in ARB synthesis without encountering the migration issue?
A: Yes, the research highlights a successful application in synthesizing Olmesartan Medoxomil. When using an aryl bromide containing ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate, the C–H arylation proceeded smoothly without ethyl group migration, efficiently yielding a late-stage intermediate for Olmesartan Medoxomil [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



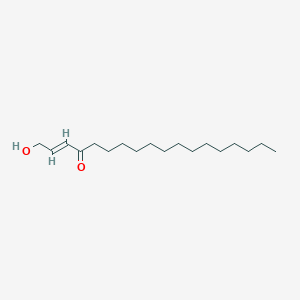
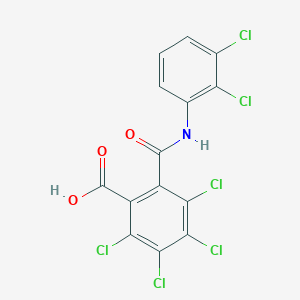
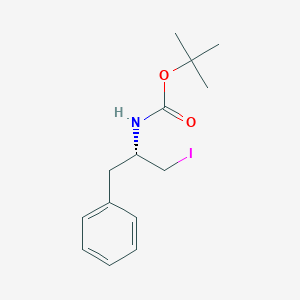
![2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B131684.png)

![methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate](/img/structure/B131701.png)

![methyl (1S,3aS,3bS,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B131703.png)
